5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethylcyclobutylmethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 1-ethylcyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s triazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Triazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the ethylcyclobutylmethyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system and the specific target being studied.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine include other triazole derivatives such as 5-Bromo-1-methyl-1H-pyrazole and 1-Bromo-3-nitrobenzene These compounds share structural similarities but differ in their substituents and overall chemical properties
Properties
Molecular Formula |
C9H15BrN4 |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
5-bromo-1-[(1-ethylcyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c1-2-9(4-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13) |
InChI Key |
SVFNEUFNNMPXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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